molecular formula C7H12F3N3O3 B13659293 N-Nitroso-3-aminopiperidine Trifluoroacetic Acid

N-Nitroso-3-aminopiperidine Trifluoroacetic Acid

Katalognummer: B13659293
Molekulargewicht: 243.18 g/mol
InChI-Schlüssel: ZEYWJVSGERLXLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Nitrosopiperidin-3-amine trifluoroacetate is a chemical compound with the molecular formula C5H11N3O : C2HF3O2. It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of 1-nitrosopiperidin-3-amine trifluoroacetate involves several steps. One common method includes the nitrosation of piperidin-3-amine using nitrous acid, followed by the reaction with trifluoroacetic acid to form the trifluoroacetate salt. The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent decomposition .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques and equipment in industrial settings allows for the large-scale production of this compound .

Analyse Chemischer Reaktionen

1-Nitrosopiperidin-3-amine trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The compound can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Nitrosopiperidin-3-amine trifluoroacetate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-nitrosopiperidin-3-amine trifluoroacetate involves its interaction with molecular targets and pathways in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can affect cellular signaling pathways, enzyme activity, and gene expression, contributing to the compound’s overall effects .

Vergleich Mit ähnlichen Verbindungen

1-Nitrosopiperidin-3-amine trifluoroacetate can be compared with other similar compounds, such as:

    1-Nitrosopiperidine: Similar in structure but lacks the trifluoroacetate group.

    3-Nitrosopiperidine: Differing in the position of the nitroso group.

    N-Nitrosopiperidine: A related nitrosamine with different properties and applications.

The uniqueness of 1-nitrosopiperidin-3-amine trifluoroacetate lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C7H12F3N3O3

Molekulargewicht

243.18 g/mol

IUPAC-Name

1-nitrosopiperidin-3-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H11N3O.C2HF3O2/c6-5-2-1-3-8(4-5)7-9;3-2(4,5)1(6)7/h5H,1-4,6H2;(H,6,7)

InChI-Schlüssel

ZEYWJVSGERLXLT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)N=O)N.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.